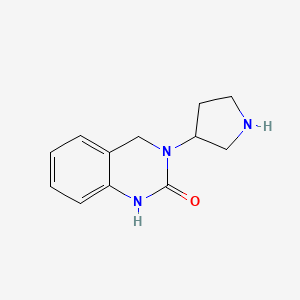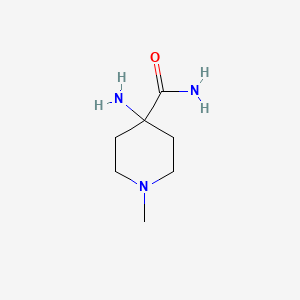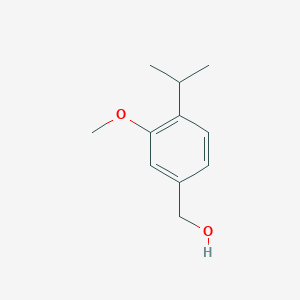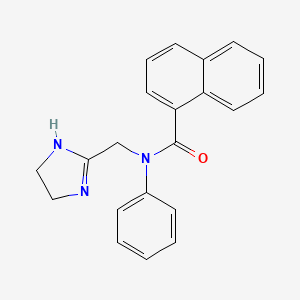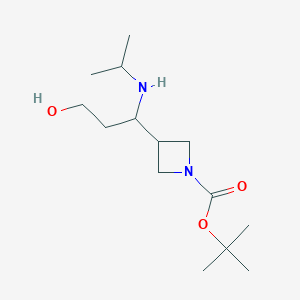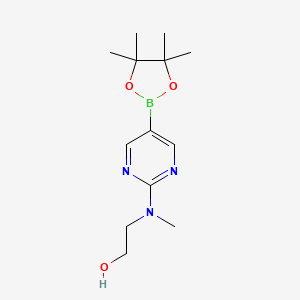
15-Cyclohexylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Cyclohexylnonacosane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₀. It is also known as nonacosan-15-ylcyclohexane. This compound is characterized by a cyclohexane ring attached to a long nonacosane chain. It is a member of the alkane family and is known for its stability and hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Cyclohexylnonacosane typically involves the coupling of cyclohexane derivatives with long-chain alkanes. One common method is the Friedel-Crafts alkylation, where cyclohexane is alkylated with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to ensure high yield and purity. These methods often employ advanced techniques such as catalytic hydrogenation and distillation to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
15-Cyclohexylnonacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
15-Cyclohexylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in the study of lipid membranes and hydrophobic interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and non-reactivity.
Industry: It is used in the production of lubricants and as a hydrophobic agent in various formulations .
Mechanism of Action
The mechanism of action of 15-Cyclohexylnonacosane is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nonacosane: A straight-chain alkane with similar hydrophobic properties but lacks the cyclohexane ring.
Cyclohexane: A simple cycloalkane that forms the basis of the cyclohexane ring in 15-Cyclohexylnonacosane.
Cyclohexyldodecane: Another cyclohexane derivative with a shorter alkyl chain
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This structure allows it to serve as a versatile compound in various applications, particularly where both hydrophobicity and structural stability are required .
Properties
CAS No. |
55521-27-2 |
|---|---|
Molecular Formula |
C35H70 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
nonacosan-15-ylcyclohexane |
InChI |
InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-26-30-34(35-32-28-25-29-33-35)31-27-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI Key |
AIJFZFPWACJMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


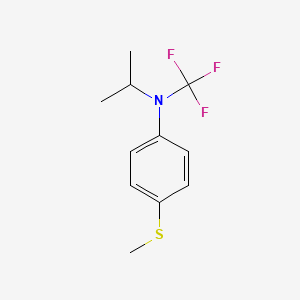
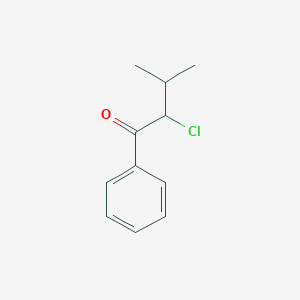
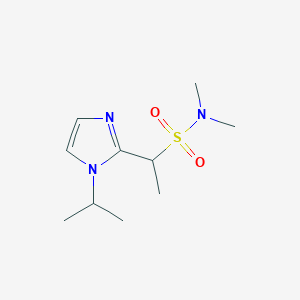
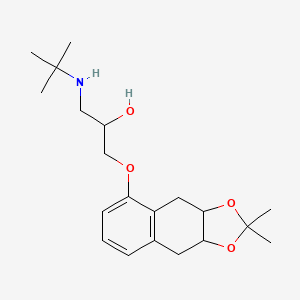
![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


